molecular formula C15H24O2 B12686027 Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate CAS No. 93923-80-9

Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate

Cat. No.: B12686027
CAS No.: 93923-80-9
M. Wt: 236.35 g/mol
InChI Key: RFFAKBCMUWZXNZ-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of the cyclohexanecarboxylate group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure under mild and operationally simple conditions . This reaction is often catalyzed by organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using specialized reactors. The process is optimized for yield and purity, often incorporating continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexanecarboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The cyclohexanecarboxylate group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate stands out due to the presence of the cyclohexanecarboxylate group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

CAS No.

93923-80-9

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanylmethyl cyclohexanecarboxylate

InChI

InChI=1S/C15H24O2/c16-15(12-4-2-1-3-5-12)17-10-14-9-11-6-7-13(14)8-11/h11-14H,1-10H2

InChI Key

RFFAKBCMUWZXNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCC2CC3CCC2C3

Origin of Product

United States

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